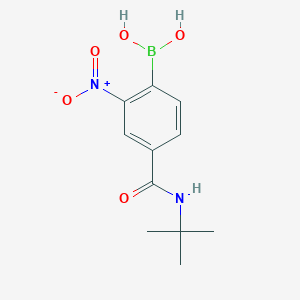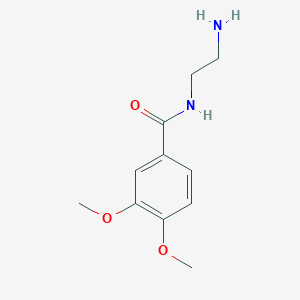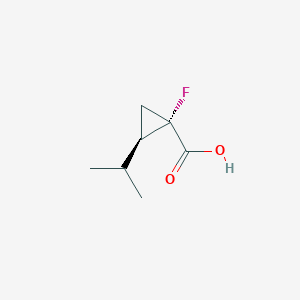
(1S,2R)-1-fluoro-2-propan-2-ylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-fluoro-2-propan-2-ylcyclopropane-1-carboxylic acid is a chiral compound with significant importance in organic chemistry. Its unique stereochemistry and functional groups make it a valuable molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-fluoro-2-propan-2-ylcyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate alkene precursor using a fluorinating agent. The reaction conditions typically include the use of a chiral catalyst to ensure the desired stereochemistry is obtained .
Industrial Production Methods
Industrial production of this compound often involves the use of enzymatic processes to achieve high enantioselectivity. Enzymatic methods are preferred due to their efficiency and ability to produce enantiomerically pure compounds .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-fluoro-2-propan-2-ylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, alkanes, and substituted cyclopropane derivatives .
Scientific Research Applications
(1S,2R)-1-fluoro-2-propan-2-ylcyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism by which (1S,2R)-1-fluoro-2-propan-2-ylcyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom plays a crucial role in enhancing the compound’s reactivity and binding affinity to target molecules. The pathways involved often include enzyme inhibition or activation, depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-2-(methoxycarbonyl)-1-methylcyclohexanecarboxylic acid
- (1S,2R)-2-(difluoromethyl)-1-(propoxycarbonyl)cyclopropanecarboxylic acid
- (1S,2R)-2-[(2,5-difluorophenyl)carbamoyl]cyclopropanecarboxylic acid
Uniqueness
What sets (1S,2R)-1-fluoro-2-propan-2-ylcyclopropane-1-carboxylic acid apart from similar compounds is its specific stereochemistry and the presence of a fluorine atom.
Properties
Molecular Formula |
C7H11FO2 |
|---|---|
Molecular Weight |
146.16 g/mol |
IUPAC Name |
(1S,2R)-1-fluoro-2-propan-2-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H11FO2/c1-4(2)5-3-7(5,8)6(9)10/h4-5H,3H2,1-2H3,(H,9,10)/t5-,7+/m1/s1 |
InChI Key |
QQBMHOMBYVWDHU-VDTYLAMSSA-N |
Isomeric SMILES |
CC(C)[C@H]1C[C@]1(C(=O)O)F |
Canonical SMILES |
CC(C)C1CC1(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4R,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13411786.png)

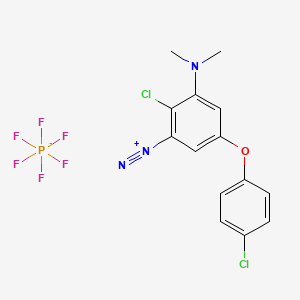
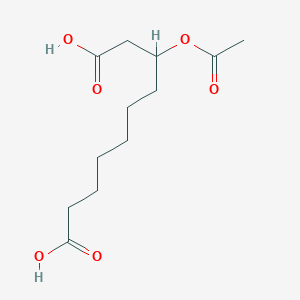
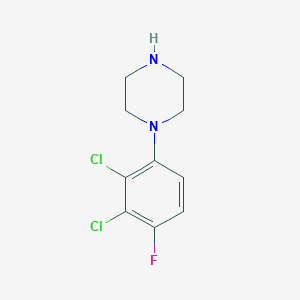
![1-[2-[(4-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitrate](/img/structure/B13411840.png)

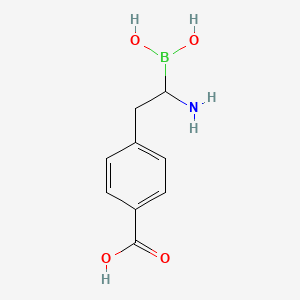
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B13411854.png)

